12-Oxo-phytodienoic acid

Catalog No.
S515687
CAS No.
85551-10-6
M.F
C18H28O3
M. Wt
292.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Oxo-phytodienoic acid

CAS Number

85551-10-6

Product Name

12-Oxo-phytodienoic acid

IUPAC Name

8-[(1S,5S)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m0/s1

InChI Key

PMTMAFAPLCGXGK-JMTMCXQRSA-N

SMILES

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O

Solubility

Soluble in DMSO, ethanol.

Synonyms

12-oxo-cis-10, cis-15-phytodienoic acid, 12-oxo-PDA, 12-oxo-phytodienoic acid, 12-oxophytodienoate, 12-oxophytodienoic acid, 8-(2-(cis-2'-pentenyl)-3-oxo-cis-4-cyclopentenyl)octanoic acid, OPDA acid

Canonical SMILES

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](C=CC1=O)CCCCCCCC(=O)O

Description

The exact mass of the compound 12-Oxo-phytodienoic acid is 292.2038 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, ethanol.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Growth Substances - Plant Growth Regulators - Supplementary Records. It belongs to the ontological category of carbocyclic fatty acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Octadecanoids [FA02] -> 12-oxophytodienoic acid metabolites [FA0201]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-inflammatory Properties

12-OPDA exhibits anti-inflammatory properties. Studies have shown it can suppress inflammation in cells by inhibiting specific signaling pathways, such as NF-κB and p38 MAPK, which are activated during inflammatory responses []. This suggests 12-OPDA might be beneficial for research on neurodegenerative diseases where inflammation plays a role [].

12-Oxo-phytodienoic acid, commonly referred to as OPDA, is a significant plant metabolite and a precursor in the biosynthesis of jasmonic acid, a crucial signaling molecule involved in plant defense and growth regulation. It is characterized by its structure as a carbocyclic fatty acid with the molecular formula C18H28O3. OPDA is formed through the oxidation of linolenic acid and hexadecatrienoic acid via the octadecanoid pathway, primarily in chloroplasts. This compound features an electrophilic α,β-unsaturated carbonyl group, which plays a vital role in its biological activity .

OPDA plays a multifaceted role in plant biology:

  • Defense Response: OPDA acts as a signaling molecule in plant defense against herbivores and pathogens. It triggers the production of various defense compounds, including callose (a carbohydrate polymer that strengthens cell walls) and pathogenesis-related (PR) proteins [, ].
  • Gene Regulation: OPDA can activate specific genes involved in defense responses and growth regulation. Studies suggest OPDA and JA might have overlapping yet distinct gene targets, allowing for a more nuanced plant response depending on the stress encountered [].

The biosynthesis of 12-oxo-phytodienoic acid involves several enzymatic reactions:

  • Hydroperoxidation: The initial step involves the action of lipoxygenases on linolenic acid, producing hydroperoxy fatty acids.
  • Allene Oxide Synthase Reaction: These hydroperoxy fatty acids are converted into epoxy fatty acids.
  • Cyclization: The epoxy compounds undergo cyclization via allene oxide cyclase to yield cis-12-oxo-phytodienoic acid .

These reactions highlight the complexity of OPDA synthesis and its dependence on specific enzymatic pathways.

12-Oxo-phytodienoic acid plays a crucial role in plant signaling and defense mechanisms. It acts as a signaling molecule that triggers various physiological responses, including:

  • Activation of jasmonate-responsive genes.
  • Regulation of defense responses against herbivores and pathogens.
  • Modulation of growth processes under stress conditions .

Studies have shown that OPDA can influence cellular redox homeostasis and photosynthesis regulation, linking it to broader metabolic networks within plants .

The synthesis of 12-oxo-phytodienoic acid can be achieved through various methods:

  • In Vivo Enzymatic Synthesis: Utilizing plant tissues or cell cultures to produce OPDA naturally through the octadecanoid pathway.
  • In Vitro Enzymatic Reactions: Employing specific enzymes like lipoxygenases and allene oxide synthases to synthesize OPDA from fatty acids .
  • Total Synthesis: Chemical synthesis methods have been developed to create OPDA from simpler organic compounds, often involving multiple steps such as allylation, oxidation, and cyclization .

12-Oxo-phytodienoic acid has several applications in research and agriculture:

  • Plant Physiology: Used as a tool to study plant stress responses and signaling pathways.
  • Agricultural Biotechnology: Potential applications in developing stress-resistant crops by manipulating jasmonate signaling pathways.
  • Pharmaceutical Research: Investigated for its potential roles in plant-derived medicines due to its biological activity .

Research has focused on the interactions of 12-oxo-phytodienoic acid with various biological systems:

  • Receptor Interactions: OPDA interacts with specific receptors involved in jasmonate signaling pathways, influencing gene expression related to defense mechanisms.
  • Cross-talk with Other Hormones: Studies indicate that OPDA may interact with other plant hormones such as ethylene and salicylic acid, creating complex regulatory networks for stress responses .

Several compounds share structural or functional similarities with 12-oxo-phytodienoic acid. Here is a comparison highlighting its uniqueness:

CompoundStructure SimilarityBiological RoleUnique Features
Jasmonic AcidYesPlant defense and growth regulationDerived directly from OPDA; more active form
Dinor-12-Oxo-phytodienoic AcidYesSimilar signaling roleHas different stereochemistry affecting activity
12-Hydroxyjasmonic AcidYesInvolved in plant stress responseHydroxylated form of jasmonic acid
13-Hydroperoxy-octadecatrienoic AcidYesPrecursor in jasmonate biosynthesisPrecedes OPDA in the biosynthetic pathway

This comparison illustrates that while these compounds share similarities in structure and function, 12-oxo-phytodienoic acid is unique due to its specific role as a precursor in the jasmonate biosynthetic pathway and its distinct electrophilic properties.

12-Oxo-phytodienoic acid is a complex octadecanoid compound with the molecular formula C₁₈H₂₈O₃ [1] [2] [3]. The compound possesses a molecular weight of 292.4 g/mol as determined by multiple analytical methods [1] [2] [3]. More precisely, the exact mass of the compound is 292.203845 daltons based on mass spectrometric analysis [2]. The Chemical Abstracts Service (CAS) registry number for 12-oxo-phytodienoic acid is 85551-10-6 [3] [4].

PropertyValue
Molecular FormulaC₁₈H₂₈O₃ [1] [2]
Molecular Weight292.4 g/mol [1] [2] [3]
Exact Mass292.203845 Da [2]
CAS Number85551-10-6 [3] [4]

Structural Characteristics and Functional Groups

12-Oxo-phytodienoic acid exhibits a distinctive structural architecture characterized by a cyclopentenone ring system integrated with a fatty acid chain [5] [6]. The compound features several key functional groups that define its chemical behavior and biological activity. The central structural element is a cyclopentenone ring containing a ketone group at position 12, which gives the compound its name and contributes to its electrophilic character [5] [7].

The molecule contains three primary functional groups: a carboxylic acid group (-COOH) at the terminal end of the octanoic acid chain, a ketone group (C=O) within the cyclopentenone ring structure, and two carbon-carbon double bonds that contribute to its unsaturated nature [1] [7]. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the most biologically active stereoisomer is (1S,2S)-3-oxo-2-(2'Z-pentenyl)cyclopent-4-eneoctanoic acid [7].

The structural formula reveals an 18-carbon backbone with the cyclopentenone ring positioned between carbons 9 and 13, creating a bicyclic structure when considering the ring closure [7]. The compound exhibits both lipophilic properties due to its hydrocarbon chain and hydrophilic characteristics from the carboxylic acid and ketone functionalities [8]. This amphiphilic nature enables interaction with cellular membranes and various protein targets involved in signaling pathways [8].

Stereochemistry and Isomeric Forms

The stereochemistry of 12-oxo-phytodienoic acid is exceptionally complex, involving multiple chiral centers and geometric isomers that significantly influence biological activity. The compound exists in several stereoisomeric forms, each with distinct properties and biological functions [9] [10] [11].

(9S,13S)-12-Oxophytodienoic Acid (cis-(+)-OPDA)

The (9S,13S)-12-oxophytodienoic acid, commonly referred to as cis-(+)-OPDA, represents the naturally occurring and most biologically active stereoisomer of this compound [9] [10] [12]. This configuration is characterized by specific stereochemical assignments at carbons 9 and 13, both in the S configuration, with the cyclopentenone ring substituents arranged in a cis relationship [9] [12].

The (+)-cis-12-oxo-PDA enantiomer exhibits high enantiomeric purity when produced through enzymatic synthesis using coupled allene oxide synthase and allene oxide cyclase reactions [9]. In biological systems, this stereoisomer is exclusively found as the naturally occurring form in various plant species, including Phaseolus vulgaris, Lycopersicon esculentum, Bryonia dioica, Hordeum vulgare, and Arabidopsis thaliana [9] [10].

The optical rotation of this compound has been measured at [α]²⁰D = +85° (c 0.32, methanol), confirming its dextrorotatory nature [10]. The cis geometry of the double bonds at positions 10 and 15 is critical for biological recognition and enzymatic processing [10] [12]. This stereoisomer serves as the primary substrate for 12-oxophytodienoate-10,11-reductase (OPRII), which effectively reduces this natural form to continue the jasmonic acid biosynthetic pathway [11].

(9R,13R)-12-Oxophytodienoic Acid

The (9R,13R)-12-oxophytodienoic acid represents the antipodal stereoisomer to the naturally occurring form, with both chiral centers exhibiting the R configuration [13] [14] [11]. This synthetic stereoisomer has been extensively studied for its enzymatic selectivity and biological properties, though it does not occur naturally in plant systems [13] [14].

The (9R,13R) configuration shows distinct substrate specificity when interacting with plant reductase enzymes. 12-Oxophytodienoate-10,11-reductase isoform I (OPRI) demonstrates preferential activity toward this stereoisomer, utilizing (9R,13R)-OPDA much more effectively than the (9S,13R) configuration [11]. However, OPRI exhibits significantly reduced activity toward the 13S-configured isomers, including the natural (9S,13S)-OPDA [11].

The molecular structure of (9R,13R)-12-oxophytodienoic acid maintains the same cyclopentenone ring system and fatty acid chain as other stereoisomers but with inverted stereochemistry at both chiral centers [13] [14]. This stereoisomer serves as an important research tool for understanding enzymatic selectivity and the structure-activity relationships of oxophytodienoic acid derivatives [13] [14].

Other Stereoisomers and Their Significance

Beyond the primary (9S,13S) and (9R,13R) stereoisomers, 12-oxo-phytodienoic acid exists in additional stereoisomeric forms that contribute to the complete stereochemical landscape of this compound family. The (9S,13R) configuration represents another significant stereoisomer with intermediate biological activity [15] [17] [11].

The (9S,13R)-12-oxophytodienoic acid demonstrates reduced enzymatic recognition compared to the natural (9S,13S) form but shows greater activity than many other non-natural stereoisomers [11]. OPRI enzyme exhibits some activity toward this configuration, though significantly less than toward the (9R,13R) form [11]. Conversely, OPRII shows minimal activity toward this stereoisomer, highlighting the substrate specificity differences between the two reductase isoforms [11].

Trans-stereoisomers of 12-oxo-phytodienoic acid also exist, formed through geometric isomerization of the double bonds within the ring system or side chains [9] [10]. These trans-forms typically exhibit substantially reduced biological activity compared to their cis-counterparts and are often considered artifacts of chemical synthesis or degradation processes [9] [10]. The trans-isomers can form during extraction, isolation, or storage procedures, particularly under acidic conditions that promote geometric isomerization [10].

Physicochemical Properties

Melting and Boiling Points

The melting and boiling point characteristics of 12-oxo-phytodienoic acid reflect its complex molecular structure and intermolecular interactions. The compound exhibits a boiling point of 447.7 ± 24.0°C at 760 mmHg atmospheric pressure [3]. This relatively high boiling point is consistent with the presence of hydrogen bonding capabilities through both the carboxylic acid and ketone functional groups, as well as the substantial molecular weight of the compound [3].

Notably, specific melting point data for pure 12-oxo-phytodienoic acid is reported as not available in several chemical databases [3], which may reflect the compound's tendency to exist in solution or as mixtures of stereoisomers in practical applications. The absence of a clearly defined melting point could also indicate thermal decomposition occurring before reaching the melting transition, a common characteristic of complex oxygenated fatty acid derivatives [3].

The flash point of 12-oxo-phytodienoic acid has been determined to be 238.7 ± 19.4°C [3], indicating significant thermal stability before reaching conditions that support combustion. This flash point value suggests that the compound requires substantial heating before becoming a fire hazard, which is important for laboratory handling and storage considerations [3].

Solubility Characteristics

The solubility profile of 12-oxo-phytodienoic acid demonstrates the compound's amphiphilic nature, with variable solubility depending on the solvent system employed. In aqueous systems, the compound exhibits limited solubility, with solubility in phosphate-buffered saline (PBS) at pH 7.2 reported as approximately 1 mg/mL [18] to 2 mg/mL [19] depending on the specific preparation method and purity.

Organic solvent solubility shows dramatically improved characteristics compared to aqueous systems. In dimethyl sulfoxide (DMSO), 12-oxo-phytodienoic acid demonstrates solubility ranging from 10 mg/mL [18] to 15 mg/mL [19], making DMSO a preferred solvent for stock solution preparation in research applications. Dimethyl formamide (DMF) provides intermediate solubility characteristics, with reported values of 20 mg/mL [18] to 25 mg/mL [19].

Ethanol represents the most effective solvent for 12-oxo-phytodienoic acid dissolution, with solubility reaching 100 mg/mL [18] [19]. This high ethanol solubility makes it the preferred solvent for commercial formulations and research applications requiring high concentration stock solutions [18] [19]. The compound is essentially insoluble in water alone [20], requiring co-solvent systems or pH adjustment for aqueous formulations [18] [19].

Stability and Reactivity Profiles

12-Oxo-phytodienoic acid exhibits complex stability and reactivity characteristics that are fundamental to both its biological activity and practical handling requirements. The compound contains a reactive electrophilic α,β-unsaturated carbonyl group within the cyclopentenone ring structure, which confers significant chemical reactivity toward nucleophilic species [5] [21].

Under neutral conditions at room temperature, 12-oxo-phytodienoic acid demonstrates reasonable stability, with some derivatives showing no detectable epimerization even after two weeks of storage [21]. However, the compound is susceptible to various chemical transformations under specific conditions. Acid-catalyzed isomerization can occur during extraction and purification procedures, leading to conversion between cis and trans geometric isomers [10].

The compound's stability is significantly influenced by storage conditions, with recommended storage at -80°C for long-term preservation [4] [18] [19]. At this temperature, ethanol solutions of 12-oxo-phytodienoic acid maintain stability for at least two years [18]. Room temperature storage is not recommended for extended periods, though the compound remains stable at ambient temperature for several days during shipping and routine handling procedures [22].

The electrophilic nature of the α,β-unsaturated carbonyl system enables 12-oxo-phytodienoic acid to form covalent bonds with cellular proteins containing nucleophilic amino acid residues, particularly cysteine residues with free thiol groups [8]. This reactivity is central to the compound's biological signaling mechanisms but also necessitates careful handling to prevent unwanted reactions with laboratory equipment or other chemicals [8].

PropertyValueReference
Density1.0 ± 0.1 g/cm³ [3]
Boiling Point447.7 ± 24.0°C at 760 mmHg [3]
Flash Point238.7 ± 19.4°C [3]
Solubility in DMSO10-15 mg/mL [18] [19]
Solubility in Ethanol100 mg/mL [18] [19]
Solubility in PBS (pH 7.2)1-2 mg/mL [18] [19]
Storage Temperature-80°C (recommended) [4] [18] [19]
LogP4.28 [3] / 4.53 [7] [3] [7]

Purity

chemical purity > 90%, optical pure>70%. ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Exact Mass

292.2038

Appearance

Oily liquid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Plant Growth Regulators

Wikipedia

(15Z)-12-oxophyto-10,15-dienoic acid

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> 12-oxophytodienoic acid metabolites [FA0201]

Dates

Modify: 2024-04-14
1: Barros-Galvão T, Dave A, Cole A, Harvey D, Langer S, Larson TR, Vaistij FE, Graham IA. cis-12-Oxo-phytodienoic acid represses Arabidopsis seed germination in shade conditions. J Exp Bot. 2019 Oct 24;70(20):5919-5927. doi: 10.1093/jxb/erz337. PubMed PMID: 31326997; PubMed Central PMCID: PMC6812700.
2: Varsani S, Grover S, Zhou S, Koch KG, Huang PC, Kolomiets MV, Williams WP, Heng-Moss T, Sarath G, Luthe DS, Jander G, Louis J. 12-Oxo-Phytodienoic Acid Acts as a Regulator of Maize Defense against Corn Leaf Aphid. Plant Physiol. 2019 Apr;179(4):1402-1415. doi: 10.1104/pp.18.01472. Epub 2019 Jan 14. PubMed PMID: 30643012; PubMed Central PMCID: PMC6446797.
3: Enomoto H, Sensu T, Yumoto E, Yokota T, Yamane H. Derivatization for detection of abscisic acid and 12-oxo-phytodienoic acid using matrix-assisted laser desorption/ionization imaging mass spectrometry. Rapid Commun Mass Spectrom. 2018 Sep 15;32(17):1565-1572. doi: 10.1002/rcm.8200. PubMed PMID: 29888502.
4: Uchiyama A, Yaguchi T, Nakagawa H, Sasaki K, Kuwata N, Matsuura H, Takahashi K. Biosynthesis and in vitro enzymatic synthesis of the isoleucine conjugate of 12-oxo-phytodienoic acid from the isoleucine conjugate of α-linolenic acid. Bioorg Med Chem Lett. 2018 Apr 1;28(6):1020-1023. doi: 10.1016/j.bmcl.2018.02.030. Epub 2018 Feb 15. PubMed PMID: 29486965.
5: Cheng G, Chen MS, Zhu L. 12-Oxo-Phytodienoic Acid Enhances Wheat Resistance to Hessian Fly (Diptera: Cecidomyiidae) Under Heat Stress. J Econ Entomol. 2018 Apr 2;111(2):917-922. doi: 10.1093/jee/tox374. PubMed PMID: 29420735.
6: Cheong H, Barbosa Dos Santos I, Liu W, Gosse HN, Park SW. Cyclophilin 20-3 is positioned as a regulatory hub between light-dependent redox and 12-oxo-phytodienoic acid signaling. Plant Signal Behav. 2017 Sep 2;12(9):e1362520. doi: 10.1080/15592324.2017.1362520. Epub 2017 Aug 14. PubMed PMID: 28805482; PubMed Central PMCID: PMC5640192.
7: Enomoto H, Sensu T, Sato K, Sato F, Paxton T, Yumoto E, Miyamoto K, Asahina M, Yokota T, Yamane H. Visualisation of abscisic acid and 12-oxo-phytodienoic acid in immature Phaseolus vulgaris L. seeds using desorption electrospray ionisation-imaging mass spectrometry. Sci Rep. 2017 Feb 17;7:42977. doi: 10.1038/srep42977. PubMed PMID: 28211480; PubMed Central PMCID: PMC5314351.
8: Meza-Canales ID, Meldau S, Zavala JA, Baldwin IT. Herbivore perception decreases photosynthetic carbon assimilation and reduces stomatal conductance by engaging 12-oxo-phytodienoic acid, mitogen-activated protein kinase 4 and cytokinin perception. Plant Cell Environ. 2017 Jul;40(7):1039-1056. doi: 10.1111/pce.12874. Epub 2017 Mar 27. PubMed PMID: 27925291.
9: Arnold MD, Gruber C, Floková K, Miersch O, Strnad M, Novák O, Wasternack C, Hause B. The Recently Identified Isoleucine Conjugate of cis-12-Oxo-Phytodienoic Acid Is Partially Active in cis-12-Oxo-Phytodienoic Acid-Specific Gene Expression of Arabidopsis thaliana. PLoS One. 2016 Sep 9;11(9):e0162829. doi: 10.1371/journal.pone.0162829. eCollection 2016. PubMed PMID: 27611078; PubMed Central PMCID: PMC5017875.
10: Luo W, Nanjo Y, Komatsu S, Matsuura H, Takahashi K. Proteomics of Physcomitrella patens protonemata subjected to treatment with 12-oxo-phytodienoic acid. Biosci Biotechnol Biochem. 2016 Dec;80(12):2357-2364. Epub 2016 Aug 25. PubMed PMID: 27558085.
11: Nilsson AK, Fahlberg P, Johansson ON, Hamberg M, Andersson MX, Ellerström M. The activity of HYDROPEROXIDE LYASE 1 regulates accumulation of galactolipids containing 12-oxo-phytodienoic acid in Arabidopsis. J Exp Bot. 2016 Sep;67(17):5133-44. doi: 10.1093/jxb/erw278. Epub 2016 Jul 15. PubMed PMID: 27422994; PubMed Central PMCID: PMC5014160.
12: Taki-Nakano N, Kotera J, Ohta H. 12-oxo-phytodienoic acid, a plant-derived oxylipin, attenuates lipopolysaccharide-induced inflammation in microglia. Biochem Biophys Res Commun. 2016 May 13;473(4):1288-1294. doi: 10.1016/j.bbrc.2016.04.060. Epub 2016 Apr 14. PubMed PMID: 27086850.
13: Dave A, Vaistij FE, Gilday AD, Penfield SD, Graham IA. Regulation of Arabidopsis thaliana seed dormancy and germination by 12-oxo-phytodienoic acid. J Exp Bot. 2016 Apr;67(8):2277-84. doi: 10.1093/jxb/erw028. Epub 2016 Feb 11. PubMed PMID: 26873978; PubMed Central PMCID: PMC4809285.
14: Wang Y, Yuan G, Yuan S, Duan W, Wang P, Bai J, Zhang F, Gao S, Zhang L, Zhao C. TaOPR2 encodes a 12-oxo-phytodienoic acid reductase involved in the biosynthesis of jasmonic acid in wheat (Triticum aestivum L.). Biochem Biophys Res Commun. 2016 Jan 29;470(1):233-238. doi: 10.1016/j.bbrc.2016.01.043. Epub 2016 Jan 9. PubMed PMID: 26778003.
15: Król P, Igielski R, Pollmann S, Kępczyńska E. Priming of seeds with methyl jasmonate induced resistance to hemi-biotroph Fusarium oxysporum f.sp. lycopersici in tomato via 12-oxo-phytodienoic acid, salicylic acid, and flavonol accumulation. J Plant Physiol. 2015 May 1;179:122-32. doi: 10.1016/j.jplph.2015.01.018. Epub 2015 Mar 14. PubMed PMID: 25867625.
16: Cassin-Ross G, Hu J. A simple assay to identify peroxisomal proteins involved in 12-oxo-phytodienoic acid metabolism. Plant Signal Behav. 2014;9(8):e29464. doi: 10.4161/psb.29464. PubMed PMID: 25763626; PubMed Central PMCID: PMC4203641.
17: Guo HM, Li HC, Zhou SR, Xue HW, Miao XX. Cis-12-oxo-phytodienoic acid stimulates rice defense response to a piercing-sucking insect. Mol Plant. 2014 Nov;7(11):1683-1692. doi: 10.1093/mp/ssu098. Epub 2014 Sep 19. PubMed PMID: 25239066.
18: Taki-Nakano N, Ohzeki H, Kotera J, Ohta H. Cytoprotective effects of 12-oxo phytodienoic acid, a plant-derived oxylipin jasmonate, on oxidative stress-induced toxicity in human neuroblastoma SH-SY5Y cells. Biochim Biophys Acta. 2014 Dec;1840(12):3413-22. doi: 10.1016/j.bbagen.2014.09.003. Epub 2014 Sep 16. PubMed PMID: 25219458.
19: Masuda S, Tokaji Y, Kobayashi Y, Ohta H. Mechanisms of induction of the stress-responsive transcription factors HsfA2 and DREB2A by 12-oxo-phytodienoic acid in Arabidopsis thaliana. Biosci Biotechnol Biochem. 2014;78(4):647-50. doi: 10.1080/09168451.2014.891929. Epub 2014 Apr 29. PubMed PMID: 25036962.
20: Toshima E, Nanjo Y, Komatsu S, Abe T, Matsuura H, Takahashi K. Proteomic analysis of Physcomitrella patens treated with 12-oxo-phytodienoic acid, an important oxylipin in plants. Biosci Biotechnol Biochem. 2014;78(6):946-53. doi: 10.1080/09168451.2014.912112. Epub 2014 May 28. PubMed PMID: 25036118.

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